2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide is a complex organic compound belonging to the class of isoindoloquinazolinones This compound is characterized by its tricyclic structure, which includes an isoindole fused with a quinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones, which are structurally related to the target compound, can be achieved through a one-pot multicomponent Povarov reaction. This reaction involves the condensation of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . The reaction conditions are mild, with short reaction times and simple work-up procedures, making it an efficient method for synthesizing these compounds.
Industrial Production Methods
While specific industrial production methods for 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide are not well-documented, the general approach would likely involve scaling up the multicomponent Povarov reaction. The use of reusable eutectic solvents and optimization of reaction conditions would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The presence of oxo groups makes it susceptible to oxidation reactions.
Reduction: The compound can undergo reduction reactions, particularly at the oxo groups.
Substitution: The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds share a similar core structure and have been studied for their antitumor activities.
5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones: Another class of related compounds with potential biological activities.
Uniqueness
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide is unique due to the presence of both oxo and hydroxyphenyl functional groups, which may contribute to its distinct chemical reactivity and biological activities. Its tricyclic structure also sets it apart from other similar compounds, potentially offering unique interactions with molecular targets.
Properties
Molecular Formula |
C23H17N3O4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C23H17N3O4/c27-19-12-6-4-10-17(19)24-20(28)13-25-21-14-7-1-2-8-15(14)23(30)26(21)18-11-5-3-9-16(18)22(25)29/h1-12,21,27H,13H2,(H,24,28) |
InChI Key |
MEWJWBZYLUUYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=CC=C5O |
Origin of Product |
United States |
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